molecular formula C8H12ClN3O2 B1454941 tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate CAS No. 1374320-71-4

tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate

Cat. No.: B1454941
CAS No.: 1374320-71-4
M. Wt: 217.65 g/mol
InChI Key: FANBQIYELKQGIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate involves several steps. One common method includes the reaction of 3-chloro-1H-pyrazol-4-amine hydrochloride with di-tert-butyldicarbonate in the presence of sodium bicarbonate and water . The mixture is stirred for 16 hours, followed by extraction with ethyl acetate and purification to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure high purity and yield.

Mechanism of Action

The mechanism of action of tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity . These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl (3-chloro-1H-pyrazol-4-yl)carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and applications

Properties

IUPAC Name

tert-butyl N-(5-chloro-1H-pyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-8(2,3)14-7(13)11-5-4-10-12-6(5)9/h4H,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANBQIYELKQGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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